
2-(alpha-Amino-p-methylbenzyl)-1-indanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(alpha-Amino-p-methylbenzyl)-1-indanol is an organic compound that features both an indanol and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-methylbenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis might start with commercially available indanone and p-methylbenzylamine.
Reaction Conditions: The reaction conditions could include the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-(alpha-Amino-p-methylbenzyl)-1-indanol can undergo various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the amino group under strong reducing conditions.
Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully reduced hydrocarbon.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(alpha-Amino-p-methylbenzyl)-1-indanol may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 2-(alpha-Amino-p-methylbenzyl)-1-indanol would depend on its specific interactions with biological targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-tetralol: Similar structure but with a tetralol ring instead of indanol.
2-(alpha-Amino-p-methylbenzyl)-1-naphthol: Similar structure but with a naphthol ring.
Uniqueness
2-(alpha-Amino-p-methylbenzyl)-1-indanol is unique due to its specific combination of functional groups and ring structure, which may confer unique biological activities or chemical reactivity.
Eigenschaften
CAS-Nummer |
36228-77-0 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-[amino-(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H19NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15-17,19H,10,18H2,1H3 |
InChI-Schlüssel |
JOCHGAQKGHBVBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2CC3=CC=CC=C3C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


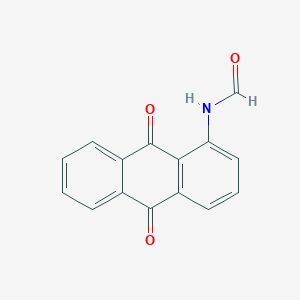



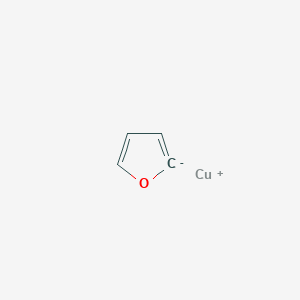
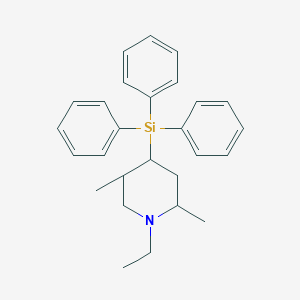


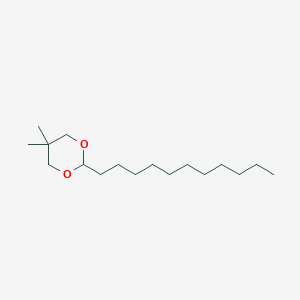
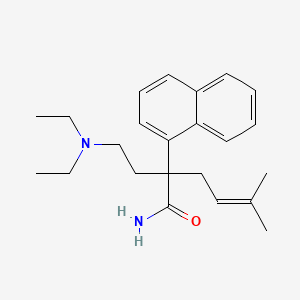
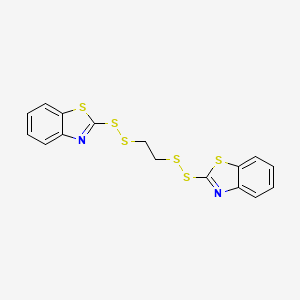
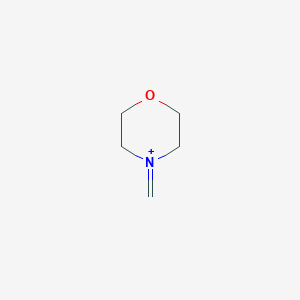
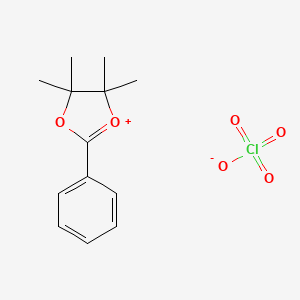
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
